2-Methylnaphthalene-1-carbonyl chloride

Physicochemical characterization Distillation Analytical reference standards

2-Methylnaphthalene-1-carbonyl chloride (syn. 2-methyl-1-naphthoyl chloride) is a substituted naphthalene acyl chloride of formula C₁₂H₉ClO and molecular weight 204.65 g·mol⁻¹.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 10008-12-5
Cat. No. B156282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnaphthalene-1-carbonyl chloride
CAS10008-12-5
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
InChIInChI=1S/C12H9ClO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
InChIKeyPTOWDOKEXPHSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnaphthalene-1-carbonyl chloride (CAS 10008-12-5): Core Physicochemical Identity for naphthoyl chloride Procurement


2-Methylnaphthalene-1-carbonyl chloride (syn. 2-methyl-1-naphthoyl chloride) is a substituted naphthalene acyl chloride of formula C₁₂H₉ClO and molecular weight 204.65 g·mol⁻¹ . It features a carbonyl chloride group at position 1 and a methyl substituent at position 2 of the naphthalene ring, distinguishing it from unsubstituted 1- and 2-naphthoyl chlorides. The compound is employed as an acylating agent in organic synthesis, particularly for introducing a 2-methylnaphthoyl moiety into pharmaceutical intermediates, analytical derivatization, and specialty chemical manufacturing. Its predicted boiling point (323.4 °C at 760 mmHg) and log P (ACD/LogD 3.76 at pH 7.4) place it within a defined property space that should be recognized at the point of supplier evaluation .

Why 2-Methylnaphthalene-1-carbonyl chloride Cannot Be Freely Interchanged with Other Naphthoyl Chlorides


Positional isomerism in methyl-substituted naphthoyl chlorides introduces measurable differences in both physicochemical properties and solvolytic reactivity that directly affect synthetic outcomes. Moving the methyl group from the 4- to the 2-position changes the compound's boiling point by approximately 11 °C and its partitioning behavior, while simultaneously altering the steric environment around the reactive carbonyl center [1]. Solvolysis studies on the closely related 4-methyl-1-naphthoyl chloride reveal a well-defined SN1-like mechanism with specific sensitivity parameters (m = 0.733, l = 0.269) [1]; the peri-methyl substitution in the 2-isomer is expected to shift this mechanistic balance, rendering kinetic assumptions made for other naphthoyl chlorides unreliable. Generic substitution without verification of these differential properties risks failure in quality-critical applications such as GMP intermediate synthesis, certified reference material preparation, and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-Methylnaphthalene-1-carbonyl chloride vs. Closest Naphthoyl Chloride Analogs


Predicted Boiling Point Distinguishes 2-Methyl-1-naphthoyl Chloride from 1-Naphthoyl and 4-Methyl-1-naphthoyl Chlorides

The predicted boiling point of 2-methylnaphthalene-1-carbonyl chloride at 760 mmHg is 323.4 °C (±11.0 °C), which is 26 °C higher than that of 1-naphthoyl chloride (297.5 °C) and 11 °C lower than that of 4-methyl-1-naphthoyl chloride (335.1 °C) . This constitutes a quantifiable, position-sensitive differential that directly affects product isolation and purification strategies.

Physicochemical characterization Distillation Analytical reference standards

Predicted Lipophilicity (LogD₇.₄) Differentiates 2-Methyl-1-naphthoyl Chloride from Unsubstituted 1-Naphthoyl Chloride

The ACD/LogD at pH 7.4 for 2-methylnaphthalene-1-carbonyl chloride is 3.76, compared with 3.44 for the unsubstituted 1-naphthoyl chloride (Chemsrc, ACD/Labs) . This ΔLogD of +0.32 indicates a measurably higher lipophilicity for the 2-methyl isomer, consistent with the electron-donating and steric contributions of the ortho methyl group.

Lipophilicity Partitioning Drug design

Solvolytic Reactivity: Quantified Mechanistic Sensitivity of the 4-Methyl Analog Reveals Substituent-Position Dependence Relevant to 2-Methyl Isomer Selection

Liu et al. determined that 4-methyl-1-naphthoyl chloride undergoes solvolysis via an SN1-like mechanism characterized by a Grunwald–Winstein correlation log (k/k₀) = 0.733 YxBnCl + 0.269 NOTs (R = 0.995) [1]. This dual-parameter fit indicates sensitivity to both solvent ionizing power (m = 0.733) and nucleophilicity (l = 0.269). The 2-methyl isomer contains the methyl group in the peri position relative to the carbonyl, introducing greater steric compression than the 4-methyl analog. Class-level inference from naphthoyl chloride solvolysis data indicates that peri substitution alters the ionization/addition–elimination balance, likely shifting the m and l parameters beyond the values reported for the 4-methyl isomer [1]. No equivalent kinetic parameters are available for 1-naphthoyl chloride or 2-naphthoyl chloride in the same solvent set that match this profile.

Solvolysis kinetics Grunwald–Winstein analysis Reaction mechanism

Analytical Reference Standard Under ISO 17034: Certified Purity Level Not Assumed for Generic Naphthoyl Chloride Analogs

2-Methylnaphthalene-1-carbonyl chloride is available as an analytical reference standard manufactured under the ISO 17034 proficiency testing system, ensuring certified purity for use as a quantitative quality benchmark [1]. By contrast, common naphthoyl chloride analogs (e.g., 1-naphthoyl chloride, 2-naphthoyl chloride) are typically supplied as technical-grade or synthesis-grade reagents without ISO 17034 certification. This certification provides documented traceability for HPLC method development and validation, directly supporting pharmaceutical impurity profiling and environmental analysis applications.

Analytical quality control Certified reference material Method validation

Evidence-Backed Application Scenarios Where 2-Methylnaphthalene-1-carbonyl chloride Outperforms Generic Alternatives


Synthesis of LXR-Targeting Carboxamide Libraries Requiring Defined 2-Methylnaphthoyl Substituents

Patent literature identifies 2-methylnaphthoyl amides as structural elements in neutral LXR modulator series . In this context, 2-methylnaphthalene-1-carbonyl chloride serves as the direct acylating agent to install the required 2-methylnaphthoyl group. The ortho-methyl substitution is intrinsic to the candidate's pharmacophore; substituting with 1-naphthoyl chloride (no methyl) or 4-methyl-1-naphthoyl chloride (different steric/electronic profile) would generate a different chemotype. The predicted LogD differential of +0.3–0.5 versus 1-naphthoyl chloride specifically supports the design objective of maintaining consistent lipophilicity within a congeneric series, which is critical for SAR interpretation.

Analytical Method Validation Requiring a Certified Naphthalene Acyl Chloride Reference Standard

ISO 17034-certified 2-methylnaphthalene-1-carbonyl chloride [1] is uniquely positioned for use as a system suitability standard or calibration reference in HPLC methods developed for substituted naphthalene derivatives. Unlike synthesis-grade 1-naphthoyl or 2-naphthoyl chloride, the certified purity and documented traceability reduce the regulatory burden associated with in-house characterization. The compound’s predicted boiling point (323.4 °C) and lipophilicity (LogD 3.76) also make it suitable as a retention time marker in reversed-phase gradient methods, with elution behavior that is distinct from other naphthoyl chlorides, aiding peak identification in complex mixtures.

Selective Acylation of Sterically Hindered Amines Where 1-Naphthoyl Chloride Reactivity Is Insufficiently Discriminating

The peri-methyl group in 2-methylnaphthalene-1-carbonyl chloride introduces steric congestion adjacent to the electrophilic carbonyl center. Mechanistic data from the 4-methyl analog (SN1-like, m = 0.733 [2]) indicate that increasing steric bulk near the reaction center shifts the solvolytic pathway. For sterically demanding amine substrates, this steric effect can improve discrimination between nucleophiles of differing steric accessibility, potentially enhancing chemoselectivity in competitive acylation reactions compared to the less hindered 1-naphthoyl chloride. While direct turnover data for the 2-methyl isomer are not published, the class-level mechanistic inference provides a rational basis for selecting this isomer when steric differentiation is the synthetic objective.

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